molecular formula C12H12BN3 B095718 Borane, tripyrrol-1-yl- CAS No. 18899-90-6

Borane, tripyrrol-1-yl-

Katalognummer B095718
CAS-Nummer: 18899-90-6
Molekulargewicht: 209.06 g/mol
InChI-Schlüssel: WPXPRWWEZJWDJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Borane, tripyrrol-1-yl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a boron-containing molecule that has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of borane, tripyrrol-1-yl-, is not fully understood. However, it is believed that the boron atom in this compound plays a crucial role in its catalytic properties. The boron atom can form a complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
Borane, tripyrrol-1-yl-, has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using borane, tripyrrol-1-yl-, in lab experiments is its catalytic properties. This compound can be used to catalyze various reactions, which can be useful in the synthesis of new compounds. However, one of the limitations of using this compound is its stability. Borane, tripyrrol-1-yl-, can be unstable and may decompose over time, which can affect the results of lab experiments.

Zukünftige Richtungen

There are several future directions for the study of borane, tripyrrol-1-yl-. One potential direction is the development of new synthesis methods that can improve the stability and yield of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, borane, tripyrrol-1-yl-, is a boron-containing compound that has gained attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its catalytic properties. While there is still much to learn about this compound, it has the potential to be a valuable tool in scientific research.

Synthesemethoden

Borane, tripyrrol-1-yl-, can be synthesized using various methods. One of the most common methods is the reaction between tripyrrolidinophosphonium tetrafluoroborate and borane dimethyl sulfide complex. This reaction results in the formation of borane, tripyrrol-1-yl-.

Wissenschaftliche Forschungsanwendungen

Borane, tripyrrol-1-yl-, has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of catalysis. Borane, tripyrrol-1-yl-, has been shown to be an effective catalyst for various chemical reactions, including hydrogenation and reduction reactions.

Eigenschaften

CAS-Nummer

18899-90-6

Molekularformel

C12H12BN3

Molekulargewicht

209.06 g/mol

IUPAC-Name

tri(pyrrol-1-yl)borane

InChI

InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H

InChI-Schlüssel

WPXPRWWEZJWDJT-UHFFFAOYSA-N

SMILES

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3

Kanonische SMILES

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.